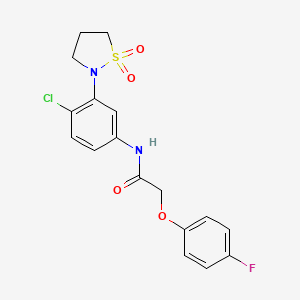

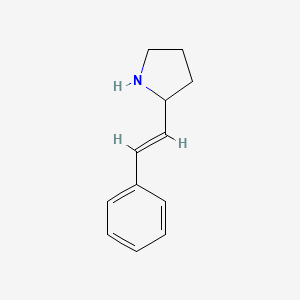

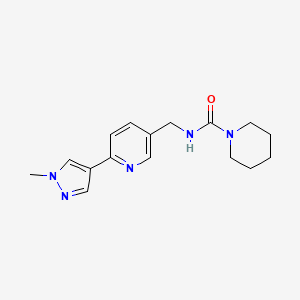

![molecular formula C14H20N2O5S B2626072 N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-28-4](/img/structure/B2626072.png)

N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38. It is related to a class of compounds that incorporate the benzo[d][1,3]dioxole subunit .

Synthesis Analysis

While specific synthesis details for “N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not available, related compounds have been synthesized via various methods. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Applications De Recherche Scientifique

Organic Synthesis

The compound can be used in the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit . This process involves various spectroscopic techniques and elemental analysis .

Antiproliferative Activities

Some derivatives of the compound have shown promising broad-spectrum antitumor activity comparable to the activities of commonly used anticancer drugs . These derivatives have been tested for their in vitro antiproliferative activities against HeLa and C6 cell lines .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed using this compound .

Synthesis of 1,2,3-Triazoles

The compound can be used in the cycloaddition of N-sulfonyl and N-sulfamoyl azides with terminal alkynes to selectively generate N-sulfonyl and sulfamoyltriazoles . This method is mild and tolerant to air, moisture, and a wide range of functional groups .

Pharmaceutical Applications

The compound, being a part of the benzodioxole structural motif, can be used in the synthesis of various compounds that possess important pharmaceutical and biological applications . These include antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .

Biochemistry

The compound can be used in the field of biochemistry due to its potential applications in the synthesis of various organoselenium compounds . These compounds have been explored for their antioxidant, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators .

Orientations Futures

While specific future directions for “N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not mentioned, related compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propriétés

IUPAC Name |

N-[2-(2-methylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-10(2)8-16-22(18,19)6-5-15-14(17)11-3-4-12-13(7-11)21-9-20-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDJOBZKUCDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

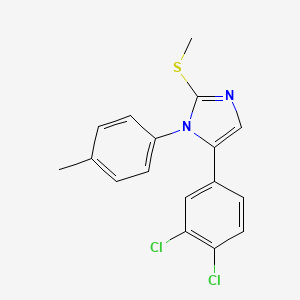

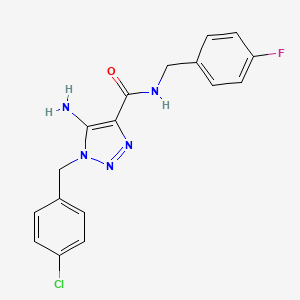

![N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2625991.png)

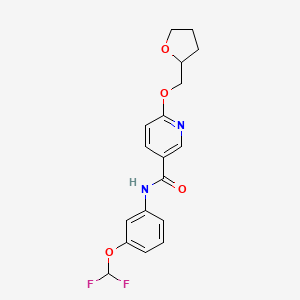

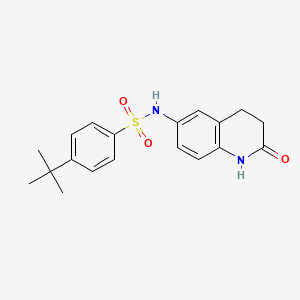

![6-acetyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2626006.png)

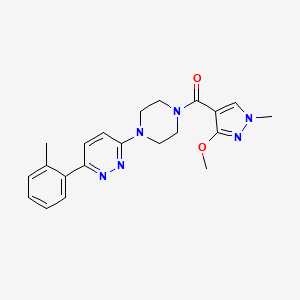

![[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2626007.png)

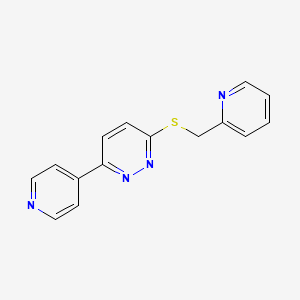

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2626008.png)